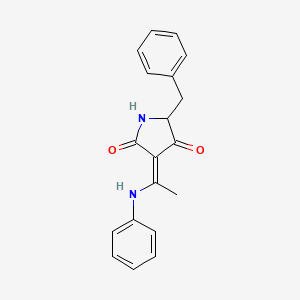

3-(1-苯胺乙烯基)-5-苄基吡咯烷-2,4-二酮

描述

科学研究应用

Anticancer Therapy

TN-16 has been identified as a potent antitubulin agent, which is a class of drugs that remain the backbone of numerous oncological protocols . TN-16 and its active analogs have demonstrated cytotoxic effects on cancer cell lines .

Disruption of Microtubule Dynamics

TN-16 and its analogs disrupt microtubule dynamics, leading to a disruption of the microtubules and an increase in α-tubulin acetylation . This disruption can induce G2/M cell cycle arrest, which is a crucial phase where cells prepare for mitosis .

Inhibition of Microtubule Formation

TN-16 is a novel synthetic inhibitor of microtubule formation . It binds to the colchicine site, preventing the stabilization of microtubules in taxol-treated cells . This action blocks the cell cycle in the M-phase .

Promotion of Microtubule Dissociation

Apart from blocking the assembly of microtubules, TN-16 also promotes their dissociation . This dual action makes TN-16 a valuable tool in studying the dynamics of microtubules.

Regulation of Bone Formation

TN-16 can prevent the b-TrCP-mediated degradation of the transcription factor Gli2 . This action leads to the up-regulation of BMP-2, supporting a role for microtubule formation in the regulation of bone formation .

Drug Development

TN-16 serves as a base for the development of novel compounds. A library of 62 novel compounds was prepared, three of which retained nanomolar potencies . This shows the potential of TN-16 in the field of drug development.

作用机制

Target of Action

TN-16 primarily targets microtubules . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .

Mode of Action

TN-16 acts as a potent inhibitor of microtubule polymerization . It binds to the colchicine site on tubulin, a protein that makes up microtubules, thereby preventing the assembly and promoting the dissociation of microtubules . This disruption of microtubule dynamics can lead to cell cycle arrest, particularly at the metaphase of mitosis .

Biochemical Pathways

The disruption of microtubule assembly by TN-16 affects several biochemical pathways. One significant pathway is the Hedgehog (Hh) signaling pathway . TN-16 can prevent the β-TrCP-mediated degradation of the transcription factor Gli2, leading to the up-regulation of Bone Morphogenetic Protein 2 (BMP-2) and supporting a role for microtubule formation in the regulation of bone formation .

Pharmacokinetics

It is known that tn-16 is soluble in dmso , which could potentially enhance its bioavailability.

Result of Action

The inhibition of microtubule assembly by TN-16 has several cellular effects. It can arrest tumor cells at the metaphase of mitosis , making it a potential antitumor agent. Moreover, by influencing the Hh pathway, TN-16 can stimulate the expression of BMP-2, a protein crucial for bone formation .

Action Environment

The action, efficacy, and stability of TN-16 can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the solubility and therefore the bioavailability of TN-16 . .

属性

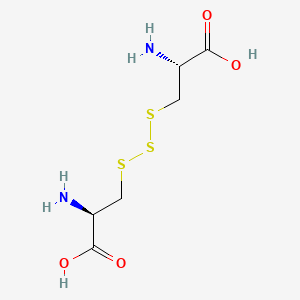

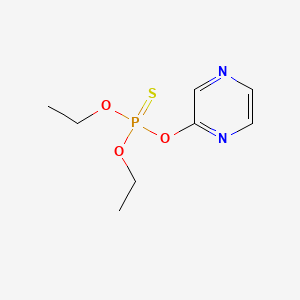

IUPAC Name |

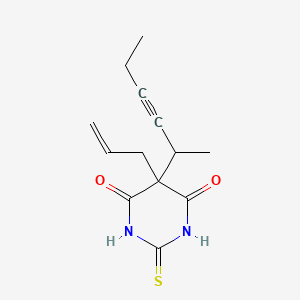

2-benzyl-3-hydroxy-4-(C-methyl-N-phenylcarbonimidoyl)-1,2-dihydropyrrol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-13(20-15-10-6-3-7-11-15)17-18(22)16(21-19(17)23)12-14-8-4-2-5-9-14/h2-11,16,22H,12H2,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHXKJZIDPGITHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC1=CC=CC=C1)C2=C(C(NC2=O)CC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione | |

CAS RN |

33016-12-5 | |

| Record name | TN 16 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033016125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 33016-12-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 33016-12-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of TN-16?

A1: TN-16 is a microtubule inhibitor that primarily acts by disrupting microtubule assembly. [, ] Microtubules are essential components of the cytoskeleton and play crucial roles in cell division, intracellular transport, and cell shape maintenance.

Q2: How does TN-16's interaction with microtubules affect cancer cells?

A2: By inhibiting microtubule assembly, TN-16 disrupts the formation of the mitotic spindle, leading to mitotic arrest and ultimately cell death in rapidly dividing cancer cells. []

Q3: Does TN-16 affect autophagy?

A3: Research suggests that TN-16 can block autophagic flux, leading to the accumulation of autophagic vacuoles within the cells. [] This blockade, along with apoptosis induction, contributes to cancer cell death. []

Q4: Does TN-16 solely target microtubules?

A4: While initially recognized as a colchicine site binder on tubulin, further research has revealed that TN-16 may interact with other targets, potentially expanding its therapeutic applications. For instance, computational studies have suggested p38α as a potential target of TN-16. [] This prediction was further validated by in vitro kinase assays, highlighting TN-16's potential as a low-micromolar p38α inhibitor. []

Q5: What is the molecular formula and weight of TN-16?

A5: Unfortunately, the provided research excerpts do not explicitly state the molecular formula and weight of TN-16. This information would need to be sourced from additional chemical databases or literature.

Q6: Is there any spectroscopic data available for TN-16?

A6: The provided research excerpts lack detailed spectroscopic data for TN-16. For comprehensive information on spectroscopic characteristics, such as NMR, IR, or mass spectrometry data, consult additional chemical databases or publications.

Q7: Is there information available on the material compatibility and stability of TN-16 under various conditions?

A7: The provided research excerpts primarily focus on the biological activity and mechanism of action of TN-16. Information regarding its material compatibility and stability under different conditions (temperature, pH, solvents) is not discussed and would require further investigation.

Q8: Does TN-16 exhibit catalytic properties?

A8: The available research focuses on the biological activity of TN-16 as a microtubule inhibitor. There is no evidence or discussion about TN-16 possessing catalytic properties.

Q9: How has computational chemistry been used to study TN-16?

A9: Computational studies, particularly using the Ligand-based Interaction Fingerprint (LIFt) approach, have been instrumental in understanding the polypharmacology of TN-16. [, ] These studies have provided insights into the binding modes of TN-16 with tubulin and predicted potential off-targets, including its interaction with p38α. [, ]

Q10: How do structural modifications of TN-16 influence its biological activity?

A10: While the provided excerpts don't delve into specific SAR studies, they highlight the importance of certain structural features for TN-16's activity. For instance, its interaction with the colchicine binding site on tubulin suggests that the phenyl and benzyl rings within its structure are crucial for binding. [, ] Further research involving the synthesis and evaluation of TN-16 analogs is needed to establish a detailed SAR profile.

Q11: What is known about the stability and formulation of TN-16?

A11: The provided research excerpts primarily focus on TN-16's in vitro activity and lack information regarding its stability under various storage conditions or formulation strategies to enhance its solubility, bioavailability, or stability.

Q12: What are some key historical milestones in the research of TN-16?

A27: While the provided excerpts do not offer a historical timeline, key milestones include:* Initial identification: TN-16's discovery and characterization as a synthetic compound with anti-tumor properties. [] * Mechanism of action elucidation: Determining TN-16's primary mechanism of action as a microtubule assembly inhibitor. [, ]* Polypharmacology investigation: Using computational approaches like LIFt to explore the possibility of TN-16 interacting with targets beyond tubulin, such as p38α. [, ]

Q13: Are there any cross-disciplinary applications or synergies emerging from TN-16 research?

A13: The research on TN-16 demonstrates interdisciplinary collaboration between:

- Biology: Investigating its effects on cell division, microtubule dynamics, and autophagy. [, ]

- Chemistry: Exploring its synthesis, structural modifications, and structure-activity relationships. [, ]

- Computational Chemistry: Utilizing modeling and simulations to predict potential targets and understand its polypharmacology. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。